molecular formula C8H19O4P B101194 Diethyl 1-hydroxybutylphosphonate CAS No. 17477-67-7

Diethyl 1-hydroxybutylphosphonate

Cat. No. B101194
CAS RN: 17477-67-7
M. Wt: 210.21 g/mol
InChI Key: QGNCNQNIDOVSQB-UHFFFAOYSA-N
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Description

Diethyl 1-hydroxybutylphosphonate is a chemical compound with the formula C8H19O4P . It is also known as Phosphonic acid, (1-hydroxybutyl)-, diethyl ester . The compound is used for research and development purposes .


Synthesis Analysis

The synthesis of Diethyl 1-hydroxybutylphosphonate involves several methods . One method involves a reaction with [ (μ-η 5 :η 1 ):η 1 :η 1 -3- (2-C 4 H 3 NCH=NCH 2 CH 2 )C 8 H 5 N]Yb 3 (μ 3 -O)- (μ 2 -Cl) 2 (THF) 2 [N (SiMe 3) 2] in neat (no solvent) at 20; for 0.166667 h;Inert atmosphere .


Molecular Structure Analysis

The molecular weight of Diethyl 1-hydroxybutylphosphonate is 210.2078 . The IUPAC Standard InChI is InChI=1S/C8H19O4P/c1-4-7-8 (9)13 (10,11-5-2)12-6-3/h8-9H,4-7H2,1-3H3 .

Scientific Research Applications

Synthesis and Chemical Applications

Chemical Synthesis and Transformation Diethyl 1-hydroxybutylphosphonate serves as a crucial intermediate in chemical synthesis. It can be chlorinated to produce α-chloroalkylphosphonates, which are further transformed into saturated compounds through catalytic hydrogenation, demonstrating its versatility in chemical reactions (五明 et al., 1974). Moreover, diethyl 1-azidoalkylphosphonates are obtained under mild conditions by reacting diethyl 1-hydroxyalkyl-phosphonates with hydrazoic acid, showcasing the adaptability of diethyl 1-hydroxybutylphosphonate in synthetic chemistry (Gajda & Matusiak, 1992).

Corrosion Inhibition A notable application of phosphonates derived from diethyl 1-hydroxybutylphosphonate is their use as corrosion inhibitors, particularly for mild steel in industrial settings. These α-aminophosphonates, through both experimental and theoretical studies, have demonstrated significant efficacy in inhibiting corrosion, supported by various methods like weight loss, potentiodynamic polarization, and advanced microscopic techniques (Gupta et al., 2017).

Molecular Structure and Interactions The structural study of diethyl (1-hydroxy-2-butynyl)phosphonate reveals nearly tetrahedral geometry around the phosphorus atom and highlights the presence of intermolecular and intramolecular hydrogen bonding. This insight is crucial for understanding its chemical behavior and potential applications in various fields (Sanders et al., 1996).

Biological and Medicinal Applications

Anticancer Potential In the field of medicinal chemistry, certain derivatives of diethyl 1-hydroxybutylphosphonate have shown promising anticancer properties. One particular study highlighted the anticancer activity of diethyl [(3-phenoxy-2-oxo-4-phenyl-azetidin-1-yl)-phenyl-methyl]-phosphonate, especially against leukemia, by inducing cell differentiation and apoptosis. This suggests the potential of diethyl phosphonate derivatives in chemo-differentiation therapy for acute promyelocytic leukemia and possibly other types of acute myeloid leukemia (Mohammadi et al., 2019).

Antimicrobial Properties A series of alkylphosphonate derivatives synthesized from diethyl ((2-chloroethoxy)methyl)phosphonate exhibited remarkable antimicrobial activity against various bacterial and fungal strains. These compounds, after extensive evaluation, showed significant potential as antimicrobial drugs, further supported by in silico molecular docking studies (Shaik et al., 2021).

properties

IUPAC Name

1-diethoxyphosphorylbutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19O4P/c1-4-7-8(9)13(10,11-5-2)12-6-3/h8-9H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGNCNQNIDOVSQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(O)P(=O)(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00334014
Record name Diethyl 1-hydroxybutylphosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00334014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl 1-hydroxybutylphosphonate

CAS RN

17477-67-7
Record name Diethyl P-(1-hydroxybutyl)phosphonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17477-67-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diethyl 1-hydroxybutylphosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00334014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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